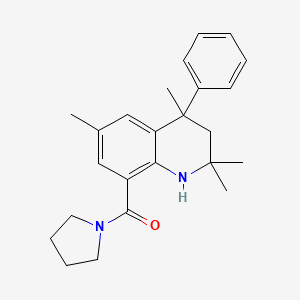![molecular formula C21H22ClN3O6S B11032346 (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11032346.png)
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a complex organic compound with a thiazinane ring system. Let’s break down its structure:
- The thiazinane ring consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
- The compound contains two aromatic rings: a 4-chloro-2,5-dimethoxyphenyl ring and a 2,5-dimethoxyphenyl ring.
- The carboxamide functional group is attached to the thiazinane ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific reaction conditions. Unfortunately, detailed literature references for this specific compound are scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups or aromatic rings.
Reduction: Reduction reactions may reduce the carbonyl group or other functional moieties.
Substitution: Substitution reactions can occur at the chloro substituent or other positions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Organic Synthesis: It serves as a building block in complex organic syntheses.
Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.
Anticancer Potential: Some thiazinane derivatives exhibit anticancer properties.
Materials Science:
Mechanism of Action
The exact mechanism of action remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are challenging due to limited data. exploring related thiazinane derivatives could highlight its uniqueness.
Properties
Molecular Formula |
C21H22ClN3O6S |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O6S/c1-28-11-5-6-15(29-2)13(7-11)24-21-25-19(26)10-18(32-21)20(27)23-14-9-16(30-3)12(22)8-17(14)31-4/h5-9,18H,10H2,1-4H3,(H,23,27)(H,24,25,26) |
InChI Key |
GQTGWUZCXNONOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032266.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11032267.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11032285.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11032288.png)
![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11032296.png)
![(2-ethoxy-7,7-dimethyl-5-oxo-9-phenyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinolin-4(5H)-ylidene)propanedinitrile](/img/structure/B11032299.png)
![N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032301.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11032316.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032328.png)
![10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11032341.png)

![(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032358.png)

